

Application Note: Quantification of Clavulanic Acid in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Curvulinic acid*

Cat. No.: *B095431*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of clavulanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is intended for pharmacokinetic studies and clinical research.

Introduction

Clavulanic acid is a β -lactamase inhibitor commonly co-administered with β -lactam antibiotics to overcome antibiotic resistance. Accurate quantification of clavulanic acid in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. This application note details a robust and sensitive LC-MS/MS method for the determination of clavulanic acid in human plasma. The method utilizes a simple protein precipitation extraction procedure and has been validated for selectivity, sensitivity, linearity, precision, and accuracy.

Experimental

Materials and Reagents

- Clavulanic Acid reference standard
- Internal Standard (IS), e.g., Sulbactam or Tazobactam^{[1][2]}
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Ammonium acetate (LC-MS grade)
- Formic acid (LC-MS grade)
- Dichloromethane (HPLC grade)
- Ultrapure water
- Blank human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatograph (LC) system capable of gradient elution
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: Zorbax Eclipse XDB C18 (150x4.6 mm, 5µm) or equivalent[2]

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare primary stock solutions of clavulanic acid and the internal standard in a suitable solvent (e.g., methanol:water 50:50, v/v).
- Working Solutions: Prepare working solutions by diluting the stock solutions with the same solvent.
- Calibration Standards: Spike blank human plasma with the clavulanic acid working solutions to prepare a series of calibration standards. A typical concentration range is 25.220 to 8095.123 ng/mL.[2]
- Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation from Plasma

This protocol utilizes a protein precipitation method.

- Thaw plasma samples to room temperature.
- To a 250 µL aliquot of plasma, add the internal standard.[2]
- Add 1500 µL of acetonitrile to precipitate plasma proteins.[3]
- Vortex the mixture for 1 minute.[1]
- Centrifuge at 4°C and 20,000 RCF for 5 minutes.[1]
- Transfer the supernatant to a clean tube.
- For some methods, a back-extraction with dichloromethane is performed to remove excess acetonitrile. Add 5000 µL of dichloromethane, vortex, and centrifuge.[3]
- Transfer the aqueous upper layer to a vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

Parameter	Value
Column	Zorbax Eclipse XDB C18, 150x4.6 mm, 5µm[2]
Mobile Phase A	5mM Ammonium Acetate in Water[2]
Mobile Phase B	Acetonitrile[2]
Gradient	Isocratic: 70% B[2]
Flow Rate	1.0 mL/min[2]
Column Temperature	Ambient
Injection Volume	15 µL[3]
Run Time	2.5 min[2]

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)[2][4][5]
MRM Transition (Clavulanic Acid)	m/z 198.0 → 136.0[2]
MRM Transition (IS - Sulbactam)	m/z 232.0 → 139.9[2]
Spray Voltage	-4500 V[4]
Source Temperature	600 °C[4]
Declustering Potential (DP)	-20 V[4]
Collision Energy (CE)	-5 V[4]

Data and Performance Characteristics

The following tables summarize the quantitative performance of the described LC-MS/MS method for clavulanic acid in human plasma.

Table 1: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)
Clavulanic Acid	25.220 - 8095.123[2]	25.220[2]	≥ 0.99[2]
Clavulanic Acid	10.21 - (not specified)	10.21[1]	≥ 0.9991[1]
Clavulanic Acid	2.5 - 2500	2.5[6]	≥ 0.9993[6]

Table 2: Precision and Accuracy

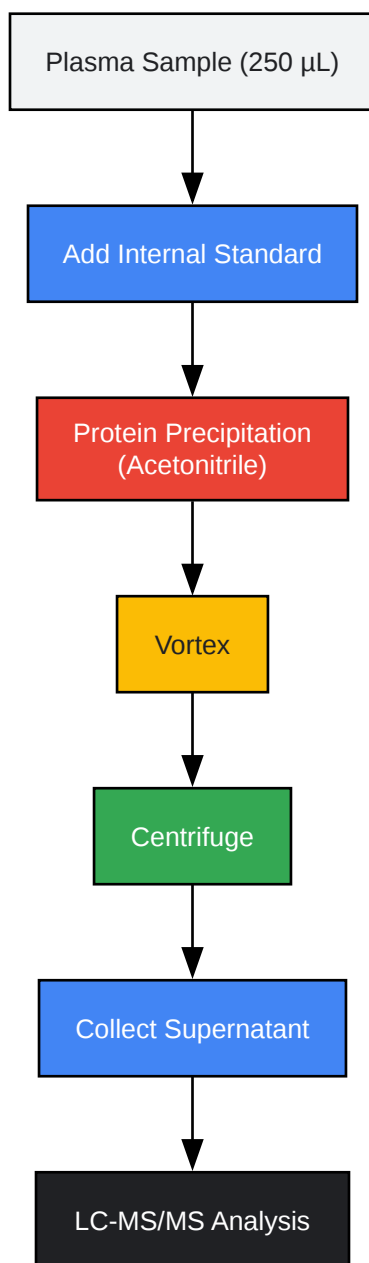
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	25.220	6.39[2]	(Not Specified)	107.67[2]
Low	(Not Specified)	6.35[2]	(Not Specified)	103.27[2]
Medium 1	(Not Specified)	1.76[2]	(Not Specified)	104.01[2]
Medium 2	(Not Specified)	2.42[2]	(Not Specified)	101.15[2]
High	(Not Specified)	1.88[2]	(Not Specified)	102.51[2]

Table 3: Recovery

Analyte	Recovery (%)
Clavulanic Acid	> 105.7%[1]

Visualizations

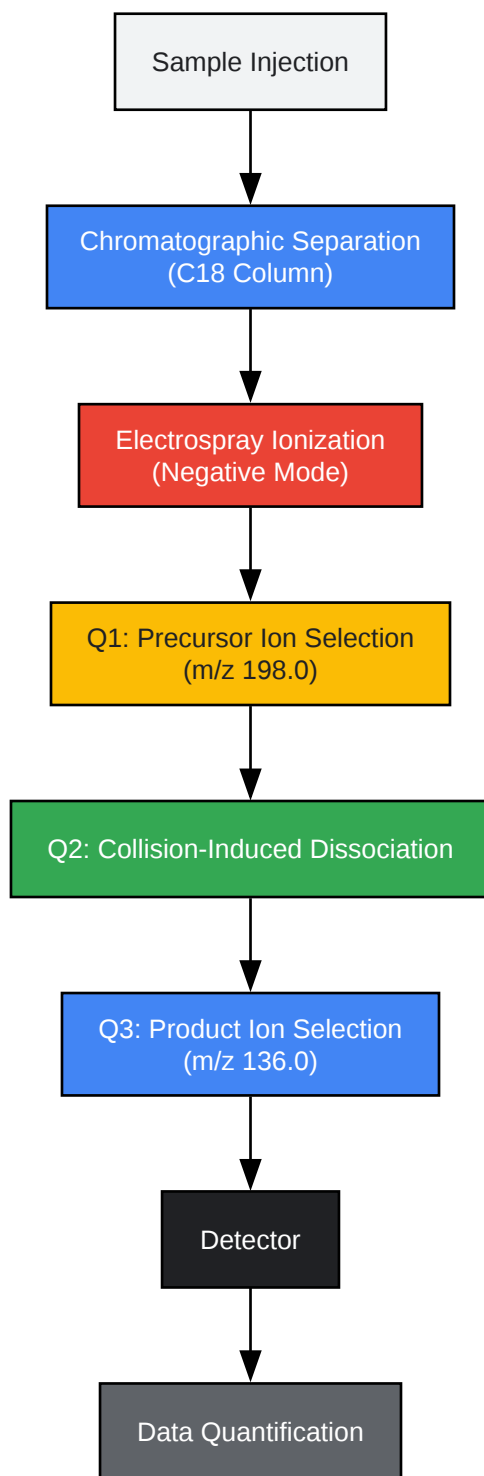
Experimental Workflow Diagram



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Caption: Workflow for plasma sample preparation.

LC-MS/MS Analysis Logic



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Caption: LC-MS/MS analysis workflow.

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